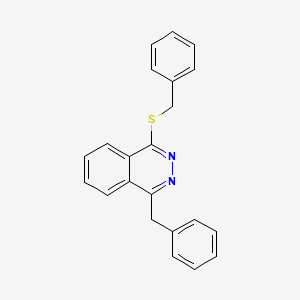

1-Benzyl-4-(benzylsulfanyl)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

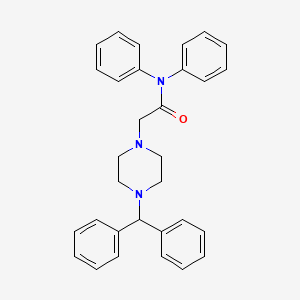

1-Benzyl-4-(benzylsulfanyl)phthalazine is a chemical compound with the molecular formula C22H18N2S and a molecular weight of 342.46 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of phthalazine derivatives, which includes this compound, often involves the reaction of phthalic anhydride with different substituted phenylacetic acids to yield intermediates. These intermediates are then treated with hydrazine to afford 4-benzyl-2H-phthalazin-1-one derivatives, which are subsequently substituted with the corresponding aminoalkylalcohol to obtain the final product .Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Phthalazine derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can react with benzoyl chloride under reflux conditions to yield benzoyl derivatives .Scientific Research Applications

Heterocyclic Compounds and Biological Significance The structural motif of 1-Benzyl-4-(benzylsulfanyl)phthalazine belongs to the class of heterocyclic compounds, which includes triazines and phthalazines. These compounds are fundamental in medicinal chemistry, exhibiting a wide range of biological activities. Triazines, for instance, show promise in antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities, among others. The triazine and phthalazine scaffolds are considered pivotal for future drug development due to their potent pharmacological activities, highlighting their importance in the synthesis of new molecules with desired therapeutic responses (Verma, Sinha, & Bansal, 2019).

Antimicrobial Potential of Benzoxazinoids Benzoxazinoids, closely related to phthalazine derivatives, are known for their role in plant defense against microbial threats. They have been identified as potential scaffolds for the development of new antimicrobial compounds. Synthetic derivatives of benzoxazinones exhibit significant antimicrobial activities, suggesting the underlying value of these heterocyclic scaffolds in designing novel antimicrobial agents. The exploration of benzoxazinoids underscores the importance of phthalazine derivatives in contributing to the development of new therapeutic agents with potential antimicrobial properties (de Bruijn, Gruppen, & Vincken, 2018).

Synthetic Routes for Phthalazine Derivatives The synthesis of substituted phthalazine derivatives is a key area of research, highlighting the versatility of phthalazine as a building block in medicinal chemistry. Various synthetic routes have been developed to create new molecules with phthalazine structure, aiming to achieve potency and effectiveness in pharmacological responses. This research area is crucial for the continued development of new molecules with significant therapeutic potential, demonstrating the scientific relevance of this compound derivatives (Singh & Kumar, 2019).

Mechanism of Action

Target of Action

It’s known that compounds with a phthalazine structure often interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that benzylic compounds can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the ability to stabilize any intermediate in the aromatic ring .

Biochemical Pathways

Compounds with a phthalazine structure are known to influence various biochemical pathways .

Result of Action

Compounds with a phthalazine structure have been associated with various pharmacological activities .

Future Directions

The future directions for research on 1-Benzyl-4-(benzylsulfanyl)phthalazine and similar compounds could involve further exploration of their vasorelaxant and antiplatelet activities, as well as their potential applications in the treatment of cardiovascular diseases . Additionally, the synthesis of new phthalazine derivatives and the study of their biological activities could be a promising area of research .

properties

IUPAC Name |

1-benzyl-4-benzylsulfanylphthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22(24-23-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBQWSANZXNXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993997.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2993998.png)

![2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2993999.png)

![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)

![3-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyrazine-2-carbonitrile](/img/structure/B2994002.png)

![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)

![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)

![Methyl 2-[(5-formyl-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B2994010.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2994020.png)